2-Iminobiotin

説明

特性

IUPAC Name |

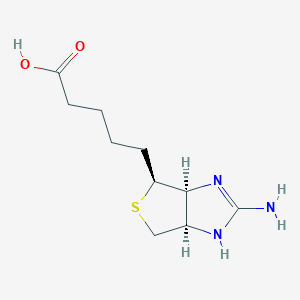

5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVANQJRLPIHNS-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158431 | |

| Record name | 2-Iminobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-35-2 | |

| Record name | 2-Iminobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iminobiotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Iminobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IMINOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXH71NRQ5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Iminobiotin: A Technical Guide to its Mechanism of Action as a Biotin Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iminobiotin, a cyclic guanidino analog of biotin, has emerged as a valuable tool in biotechnology and a potential therapeutic agent. Its structural similarity to biotin, an essential B vitamin, allows it to interact with various biotin-dependent biological systems. However, key modifications in its ureido ring bestow unique properties, differentiating its mechanism of action from that of biotin. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its interactions with biotin-binding proteins and enzymes. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its established and putative molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

The mechanism of action of this compound as a biotin analog is primarily characterized by two well-documented phenomena: its pH-dependent interaction with avidin and streptavidin, and its role as a competitive inhibitor of nitric oxide synthases. Furthermore, based on its structural homology to biotin, its potential interactions with biotin-dependent carboxylases and transport systems are of significant interest for research and drug development.

pH-Dependent Interaction with Avidin and Streptavidin

A defining feature of this compound is its reversible, pH-sensitive binding to the biotin-binding proteins, avidin and streptavidin. Unlike the remarkably strong and practically irreversible bond between biotin and these proteins, the affinity of this compound is high at alkaline pH and significantly reduced at acidic pH[1][2][3].

At a high pH (above 9.0), the guanidino group of this compound is deprotonated, allowing it to bind to the biotin-binding site of avidin and streptavidin with high affinity. However, at acidic pH (below 6.0), the guanidino group becomes protonated, leading to a conformational change that disrupts the key interactions within the binding pocket and results in a dramatic decrease in binding affinity[4]. This unique property forms the basis for its widespread use in affinity chromatography for the gentle elution of biotinylated molecules[1][3][5][6][7].

| Protein | Ligand | pH | Dissociation Constant (Kd) | Reference |

| Avidin | This compound | > 9.5 | High Affinity (qualitative) | [1][2][3] |

| Avidin | This compound | < 6.0 | Low Affinity (qualitative) | [4] |

| Streptavidin | This compound | 7.0 - 10.7 | ~10⁻⁵ M | [8] |

| Avidin | This compound | 7.0 - 10.7 | Logarithmically dependent on pH | [8] |

This protocol describes a general method to characterize the pH-dependent binding of a 2-iminobiotinylated protein to an avidin-agarose column.

Materials:

-

Avidin-agarose resin

-

2-iminobiotinylated protein of interest

-

Binding Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 9.5

-

Wash Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 9.5

-

Elution Buffer: 50 mM Sodium Acetate, 150 mM NaCl, pH 4.0

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

-

Spectrophotometer or protein quantification assay kit

Procedure:

-

Column Preparation: Pack a chromatography column with avidin-agarose resin and equilibrate with 10 column volumes of Binding Buffer.

-

Sample Loading: Dissolve the 2-iminobiotinylated protein in Binding Buffer and load it onto the equilibrated column.

-

Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

Elution: Elute the bound protein by applying the Elution Buffer to the column. Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer.

-

Analysis: Analyze the collected fractions for the presence of the target protein using SDS-PAGE and a suitable protein staining method or a protein quantification assay.

Caption: pH-dependent interaction of this compound with avidin.

Inhibition of Nitric Oxide Synthases (NOS)

This compound has been identified as a reversible and selective inhibitor of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS)[2][9][10][11][12]. The guanidino group of this compound is structurally similar to the guanidino group of L-arginine, the natural substrate for NOS. This structural mimicry allows this compound to competitively bind to the active site of these enzymes, thereby inhibiting the production of nitric oxide[2]. Notably, the urea and thiourea analogs of biotin do not exhibit this inhibitory activity, highlighting the critical role of the guanidino moiety[2].

| Enzyme | Species | Ki (μM) | Reference |

| Inducible NOS (iNOS) | Murine | 21.8 | [2] |

| Neuronal NOS (nNOS) | Rat | 37.5 | [2] |

This protocol outlines a general method for determining the inhibitory effect of this compound on NOS activity using the Griess assay, which measures nitrite, a stable breakdown product of nitric oxide.

Materials:

-

Purified iNOS or nNOS enzyme

-

L-arginine (substrate)

-

NADPH (cofactor)

-

This compound (inhibitor)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the Reaction Buffer.

-

Assay Setup: In a 96-well plate, add the Reaction Buffer, NADPH, and the NOS enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include a control well with no inhibitor.

-

Reaction Initiation: Initiate the reaction by adding L-arginine to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Griess Reaction: Stop the enzymatic reaction and initiate the colorimetric reaction by adding Griess Reagent Component A followed by Component B to each well.

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite produced in each well using the standard curve. Determine the IC50 and subsequently the Ki value for this compound.

Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by this compound.

Putative Interaction with Biotin-Dependent Carboxylases and Transport Systems

Due to its structural similarity to biotin, it is hypothesized that this compound may act as a competitive inhibitor or a poor substrate for enzymes and transporters that recognize biotin. However, there is a notable lack of specific quantitative data in the public domain to definitively characterize these interactions.

Holocarboxylase synthetase (HCS) is the enzyme responsible for covalently attaching biotin to apocarboxylases, thereby activating them. These carboxylases, including pyruvate carboxylase, acetyl-CoA carboxylase, and propionyl-CoA carboxylase, are crucial for various metabolic pathways. It is plausible that this compound could compete with biotin for the active site of HCS, thereby inhibiting the formation of active holocarboxylases. This would lead to a decrease in the activity of these vital enzymes.

The sodium-dependent multivitamin transporter (SMVT) is a key protein responsible for the intestinal absorption and cellular uptake of biotin. Given that the valeric acid side chain of biotin is crucial for recognition by SMVT, and this feature is retained in this compound, it is conceivable that this compound could act as a competitive inhibitor of biotin transport via SMVT. However, one study suggests that this compound does not compete with biotin for SMVT-mediated transport, possibly due to the protonatable guanidine group being unfavorable for interaction[13]. Further research is required to clarify this.

The following workflow outlines a general approach to investigate whether this compound acts as a competitive inhibitor of biotin-dependent processes.

Caption: General experimental workflows to investigate this compound's potential inhibitory effects.

Conclusion and Future Directions

This compound is a versatile biotin analog with well-defined mechanisms of action in specific contexts. Its pH-dependent binding to avidin and streptavidin is a cornerstone of its application in affinity biotechnology. Its ability to selectively inhibit nitric oxide synthases has positioned it as a molecule of interest in therapeutic research, particularly in the context of neurological disorders[9][10][11][12].

While the interactions of this compound with these systems are well-characterized, its role as an analog in the broader context of biotin metabolism, particularly its effects on biotin-dependent carboxylases and cellular transport, remains an area ripe for investigation. The experimental frameworks provided in this guide offer a starting point for researchers to elucidate these potential mechanisms. A deeper understanding of these interactions will not only expand our knowledge of biotin metabolism but also unlock new avenues for the application of this compound in drug development and as a chemical probe to study biological systems. Future research should focus on obtaining quantitative kinetic and binding data for the interaction of this compound with holocarboxylase synthetase and the sodium-dependent multivitamin transporter to fully delineate its mechanism of action as a biotin analog.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of the this compound-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. genscript.com [genscript.com]

- 6. pnas.org [pnas.org]

- 7. sites.utoronto.ca [sites.utoronto.ca]

- 8. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest | PLOS One [journals.plos.org]

- 11. This compound, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

2-Iminobiotin: A Technical Guide on its Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Iminobiotin (also known as Guanidinobiotin), a versatile molecule widely recognized for its role as a selective nitric oxide synthase inhibitor and its utility in affinity chromatography. We will explore its core physical and chemical properties, mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a synthetic, cyclic guanidino analog of biotin (Vitamin B7).[1] It presents as a powder or crystalline solid.[1] Its structure is characterized by a ureido ring fused with a tetrahydrothiophene ring, similar to biotin, but with an imino group substitution.[2] This structural modification, particularly the presence of the guanidino group, is crucial for its biological activity as a nitric oxide synthase inhibitor.[3][4]

One of the most notable chemical characteristics of this compound is the pH-dependent nature of its interaction with avidin and streptavidin.[5][6] The imino group has a high pKa, in the range of 11-12.[5] At a pH above 9.5, the molecule is in its free base form and binds with high affinity to avidin.[7][8] Conversely, at acidic pH values (e.g., pH 4), the imino group becomes protonated, leading to a significant decrease in binding affinity, which allows for the reversible capture and elution of avidin-tagged molecules.[5][6][7]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | [9] |

| Synonyms | Guanidinobiotin | [1][10][11][12] |

| CAS Number | 13395-35-2 | [1][11][13] |

| Molecular Formula | C₁₀H₁₇N₃O₂S | [1][9][11][12] |

| Molecular Weight | 243.33 g/mol | [9][13] |

| Appearance | Powder / Crystalline Solid | [1] |

| pKa | 11 - 12 | [5] |

| Solubility | Soluble in DMSO.[12][14] Soluble in 1 M HCl (50 mg/mL).[15] Soluble in 1 M NaOH (50 mg/mL).[15] | [12][14][15] |

| Storage | Recommended at 2-8°C or -20°C.[1][11][12] | [1][11][12] |

| Stability | Stable for ≥ 4 years when stored at -20°C.[1] | [1] |

Mechanism of Action and Signaling Pathways

This compound is a potent, reversible, and selective inhibitor of nitric oxide synthases (NOS).[1][3][4][10] Specifically, it targets the neuronal (nNOS) and inducible (iNOS) isoforms of the enzyme.[1][4] The mechanism of inhibition relies on the guanidino group of this compound, which mimics the guanidino group of the natural NOS substrate, L-arginine, allowing it to act as a competitive inhibitor.[3][4]

NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[3][4] NO is a critical gaseous signaling molecule involved in numerous physiological processes, including neurotransmission, vasodilation, and immune responses.[16] By inhibiting nNOS and iNOS, this compound effectively reduces the production of NO, which can be beneficial in pathological conditions associated with excessive NO formation, such as neurodegeneration following hypoxia-ischemia.[16][17][18]

The inhibitory constants (Ki) for this compound have been determined to be 21.8 µM for murine iNOS and 37.5 µM for rat nNOS.[1][3][10]

References

- 1. caymanchem.com [caymanchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. interchim.fr [interchim.fr]

- 7. The use of the this compound-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iminobiotin affinity columns and their application to retrieval of streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C10H17N3O2S | CID 128878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Bot Detection [iris-biotech.de]

- 12. apexbt.com [apexbt.com]

- 13. This compound = 98 TLC 13395-35-2 [sigmaaldrich.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. 2-イミノビオチン ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 16. Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. This compound, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest | PLOS One [journals.plos.org]

- 18. This compound, a selective inhibitor of nitric oxide synthase, improves memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Streptavidin-Biotin Interaction: A Technical Guide to the 2-Iminobiotin Binding Site

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced interaction between streptavidin and 2-iminobiotin, a pH-sensitive analog of biotin. Understanding this relationship is pivotal for the development of reversible affinity chromatography systems, biosensors, and targeted drug delivery platforms. This document provides a comprehensive overview of the binding thermodynamics, structural basis of the interaction, and detailed experimental protocols for characterization.

Core Concept: pH-Dependent Reversible Binding

The defining characteristic of the streptavidin-2-iminobiotin interaction is its reversibility, which is governed by pH. At alkaline or neutral pH, this compound binds to streptavidin with high affinity. As the pH is lowered to acidic conditions (around pH 4), the affinity is significantly reduced, allowing for the gentle elution of biotinylated molecules from a streptavidin matrix.[1][2] This property makes the this compound-streptavidin system a valuable tool for affinity purification, where harsh denaturing conditions required to break the native streptavidin-biotin bond can be avoided.[2]

The pH sensitivity arises from the protonation state of the imino group of this compound.[1] Crystallographic studies have revealed that streptavidin preferentially binds the non-protonated form of this compound.[1] At a low pH of 4.0, where the protonated species of the ligand is overwhelmingly abundant, streptavidin still selectively binds the rare, non-protonated form.[1]

The Biotin-Binding Site of Streptavidin

The remarkable affinity of streptavidin for biotin and its analogs is a result of a highly complementary binding pocket. This pocket is characterized by a network of hydrogen bonds and significant hydrophobic interactions. Key amino acid residues in the streptavidin binding site that interact directly with biotin include Asn23, Ser27, Tyr43, Ser45, Asn49, Ser88, Thr90, and Asp128. A flexible loop (residues 45-52) undergoes a conformational change from an "open" to a "closed" state upon biotin binding, effectively locking the ligand in place.

Quantitative Binding Data

The binding affinity of this compound to streptavidin is a subject of some variability in the literature, likely due to differing experimental conditions. It is generally accepted that the affinity is significantly lower than that of biotin. Below is a summary of reported dissociation constants (Kd).

| Ligand | pH | Dissociation Constant (Kd) | Method | Reference |

| This compound | 7.0 - 10.7 | ~10⁻⁵ M | Fluorescence Conjugate Titration | [3] |

| This compound | High pH | 3.5 x 10⁻¹¹ M | Not Specified | [2] |

| This compound | pH 3-4 | <10⁻³ M | Not Specified | [2] |

Note: The significant discrepancy in Kd values highlights the importance of consistent experimental conditions when comparing binding affinities. The fluorescence-based method provides a direct measurement in solution, while the other values may be derived from affinity chromatography performance.

Experimental Protocols

Affinity Chromatography using this compound Agarose

This protocol outlines the purification of a biotinylated protein using a this compound agarose resin, leveraging the pH-dependent binding to streptavidin.

Materials:

-

This compound Agarose Resin

-

Binding Buffer: 50 mM ammonium carbonate or sodium borate, 0.5 M NaCl, pH 11.0.[2]

-

Elution Buffer: 50 mM sodium acetate, pH 4.0.[4]

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0 or similar.

-

Chromatography column.

Procedure:

-

Resin Preparation: Wash the this compound agarose resin thoroughly with the Binding Buffer to remove storage solution.[2] Pack the desired bed volume into the chromatography column.

-

Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.[5]

-

Sample Loading: Adjust the pH and salt concentration of the sample containing the biotinylated molecule to match the Binding Buffer. Load the sample onto the column.

-

Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove non-specifically bound molecules.[4] Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound biotinylated molecule by applying the Elution Buffer to the column.[4]

-

Fraction Collection: Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer to preserve the activity of the purified molecule.[4] Monitor the protein content of the fractions by measuring absorbance at 280 nm.

-

Regeneration: The column can be regenerated by washing with several column volumes of Binding Buffer followed by storage in a neutral buffer with a preservative.[2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Purified streptavidin

-

This compound

-

Dialysis buffer (e.g., PBS or Tris buffer at the desired pH)

Procedure:

-

Sample Preparation: Dialyze both streptavidin and this compound extensively against the same buffer to minimize heat of dilution effects. Degas the solutions before use.

-

Concentration Determination: Accurately determine the concentrations of both streptavidin and this compound.

-

ITC Experiment Setup:

-

Load the streptavidin solution (typically in the µM range) into the sample cell.

-

Load the this compound solution (typically 10-20 times the concentration of streptavidin) into the injection syringe.

-

-

Titration: Perform a series of injections of the this compound solution into the streptavidin solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat peaks from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters. The pH of the buffer should be varied to study the pH-dependence of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of binding interactions in real-time, providing association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.

Materials:

-

SPR instrument

-

Streptavidin-coated sensor chip

-

This compound solution in running buffer

-

Running buffer (e.g., HBS-EP) at various pH values

-

Regeneration solution (e.g., a low pH buffer like glycine-HCl pH 2.5, or a high pH buffer depending on the surface chemistry)

Procedure:

-

Chip Preparation: Equilibrate the streptavidin-coated sensor chip with the running buffer.

-

Analyte Injection: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units, RU) over time.

-

Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the complex.

-

Regeneration: If necessary, inject a regeneration solution to remove the bound this compound and prepare the surface for the next injection. The pH-dependent nature of the interaction may allow for gentle regeneration by simply flowing a low pH buffer.

-

Data Analysis: Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd. Repeat the experiment using running buffers at different pH values to characterize the pH-dependence of the binding kinetics.

Conclusion

The streptavidin-2-iminobiotin system offers a powerful and versatile platform for a wide range of biotechnological applications. Its key advantage lies in the pH-dependent reversibility of the interaction, which enables the mild and efficient purification and release of biotinylated molecules. A thorough understanding of the binding site, the thermodynamics of the interaction, and the application of appropriate experimental techniques are crucial for harnessing the full potential of this elegant biological tool in research and development.

References

- 1. Crystallographic analysis of the pH-dependent binding of iminobiotin by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Literature review of 2-Iminobiotin applications in biochemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Iminobiotin, a cyclic guanidino analog of biotin, has emerged as a valuable molecule in biochemistry with a range of applications stemming from its unique binding properties and biological activity. Unlike the nearly irreversible interaction of biotin with avidin and streptavidin, this compound exhibits a pH-dependent binding affinity, allowing for the controlled association and dissociation of molecular complexes. This singular characteristic, coupled with its ability to selectively inhibit nitric oxide synthases, has positioned this compound as a powerful tool in affinity chromatography, protein labeling, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into research and drug development pipelines.

Reversible Inhibition of Nitric Oxide Synthases

This compound acts as a reversible inhibitor of nitric oxide synthases (NOS), enzymes that catalyze the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[1][2] The inhibitory action of this compound is attributed to its guanidino group, which is essential for binding to the enzyme's active site.[1] Notably, biotin and its urea or thiourea analogs do not exhibit this inhibitory effect.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound varies among the different NOS isoforms, demonstrating a degree of selectivity. This selectivity is crucial for therapeutic applications, as indiscriminate inhibition of all NOS isoforms can have undesirable physiological consequences.

| Enzyme | Species | Inhibition Constant (Ki) | IC50 | Reference |

| Inducible NOS (iNOS) | Murine | 21.8 µM | 96 µM | [1][3] |

| Neuronal NOS (nNOS) | Rat | 37.5 µM | 142 µM | [1][3] |

| Endothelial NOS (eNOS) | - | - | 646 µM | [3] |

Signaling Pathway Inhibition

The overproduction of nitric oxide by iNOS and nNOS is implicated in the pathophysiology of various neurological disorders, including hypoxic-ischemic brain injury. By inhibiting these isoforms, this compound can mitigate the neurotoxic effects of excessive NO.

Experimental Protocol: Determination of NOS Inhibition Constant (Ki)

This protocol outlines a general procedure for determining the inhibition constant (Ki) of this compound for a specific NOS isoform using a spectrophotometric assay that measures the conversion of oxyhemoglobin to methemoglobin by NO.

Materials:

-

Purified NOS enzyme (e.g., recombinant human nNOS)

-

L-Arginine solution

-

NADPH solution

-

(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) solution

-

Calmodulin solution

-

Calcium chloride (CaCl2) solution

-

Oxyhemoglobin solution

-

This compound stock solution

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 401 nm

Procedure:

-

Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, NADPH, BH4, calmodulin, and CaCl2 at appropriate concentrations.

-

Prepare Enzyme Solution: Dilute the purified NOS enzyme in the assay buffer to a working concentration.

-

Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to obtain a range of inhibitor concentrations.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Reagent Mix

-

Varying concentrations of L-Arginine (substrate)

-

A fixed concentration of this compound (or vehicle control)

-

Oxyhemoglobin solution

-

-

Initiate Reaction: Start the reaction by adding the diluted NOS enzyme to each well.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 401 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C). The rate of absorbance change is proportional to the rate of NO production.

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the kinetic curves for each substrate and inhibitor concentration.

-

Create double-reciprocal plots (Lineweaver-Burk plots) of 1/velocity versus 1/[L-Arginine] for each this compound concentration.

-

Analyze the data using non-linear regression analysis to fit to a competitive inhibition model and determine the Ki value.

-

Affinity Chromatography

The pH-dependent interaction between this compound and avidin or streptavidin is the foundation for its use in affinity chromatography.[4] At a high pH (typically >9.5), this compound binds strongly to avidin/streptavidin, while at a lower pH (typically <6.0), the binding is significantly weakened, allowing for the gentle elution of bound molecules.[4][5][6] This reversible binding overcomes the harsh, denaturing conditions often required to elute molecules from traditional biotin-avidin affinity systems.

Quantitative Binding Data

The dissociation constant (Kd) quantifies the affinity between this compound and avidin/streptavidin. As the data below indicates, the affinity for avidin is strongly pH-dependent, whereas the interaction with streptavidin shows minimal pH dependence in the studied range.

| Protein | pH | Dissociation Constant (Kd) | Reference |

| Avidin | 7.0 | ~10⁻⁵ M | [1] |

| Avidin | >9.5 | High Affinity | [5][6] |

| Streptavidin | 7.0 - 10.7 | ~10⁻⁵ M | [1] |

Experimental Workflow: Affinity Purification

The following diagram illustrates a typical workflow for the affinity purification of an avidin-fusion protein using immobilized this compound.

Experimental Protocol: Purification of Streptavidin using Immobilized this compound

This protocol details the purification of streptavidin from a bacterial culture supernatant using a this compound-agarose resin.

Materials:

-

This compound-Agarose resin (e.g., from GenScript or Thermo Fisher Scientific)[3][5]

-

Chromatography column

-

Binding Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0[3]

-

Elution Buffer: 50 mM sodium acetate, pH 4.0[3]

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

-

Bacterial culture supernatant containing streptavidin

-

Peristaltic pump or gravity flow setup

-

Fraction collector

-

UV spectrophotometer

Procedure:

-

Resin Preparation:

-

Gently resuspend the this compound-agarose resin.

-

Transfer the desired volume of slurry to the chromatography column.

-

Allow the resin to settle and the storage buffer to drain.

-

-

Column Equilibration:

-

Wash the resin with 5-10 column volumes (CV) of Binding Buffer to equilibrate the column. Ensure the pH of the effluent matches the pH of the Binding Buffer.

-

-

Sample Preparation and Loading:

-

Adjust the pH of the bacterial culture supernatant to between 9.5 and 11.0 and add NaCl to a final concentration of 0.3 M.[3]

-

Clarify the sample by centrifugation or filtration (0.45 µm) to remove any particulate matter.

-

Load the prepared sample onto the equilibrated column at a low flow rate (e.g., 0.5-1 mL/min) to ensure efficient binding.

-

-

Washing:

-

After loading, wash the column with 10-20 CV of Binding Buffer to remove unbound and non-specifically bound proteins.[3]

-

Monitor the absorbance of the effluent at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound streptavidin by applying 10-20 CV of Elution Buffer to the column.[3]

-

Collect fractions of a suitable volume (e.g., 1 mL).

-

-

Neutralization and Analysis:

-

Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer to prevent potential protein denaturation at the low elution pH.

-

Monitor the protein content of the fractions by measuring the absorbance at 280 nm.

-

Pool the fractions containing the purified streptavidin.

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

Chemical Probe for Cell Surface Protein Labeling

This compound derivatives can be used as chemical probes to label and subsequently isolate cell surface proteins. The principle relies on the covalent attachment of a reactive this compound derivative to accessible proteins on the surface of intact cells. Because the labeling reagent is typically membrane-impermeable, only extracellularly exposed proteins are tagged. Following cell lysis, the labeled proteins can be captured using avidin or streptavidin affinity chromatography and identified by mass spectrometry. The reversible binding of this compound allows for the gentle release of the captured proteins for analysis.

Logical Relationship: Cell Surface Protein Labeling and Analysis

The following diagram outlines the logical steps involved in using this compound for the selective labeling and identification of cell surface proteins.

Experimental Protocol: Labeling and Isolation of Cell Surface Proteins

This protocol provides a detailed methodology for the labeling of cell surface proteins on cultured mammalian cells using an N-hydroxysuccinimide (NHS) ester of this compound, followed by their isolation.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), pH 7.4

-

NHS-2-Iminobiotin (or a similar amine-reactive derivative)

-

Quenching buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Avidin-agarose resin

-

Binding/Wash Buffer: 50 mM sodium borate, 150 mM NaCl, pH 11.0

-

Elution Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 4.0

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Preparation:

-

Grow cells to confluency in appropriate culture vessels.

-

Wash the cells three times with ice-cold PBS to remove any residual media proteins.

-

-

Cell Surface Labeling:

-

Prepare a fresh solution of NHS-2-iminobiotin in PBS at a suitable concentration (e.g., 0.5 mg/mL).

-

Incubate the cells with the NHS-2-iminobiotin solution for a short period (e.g., 10-15 minutes) at 4°C to minimize internalization of the label.

-

Quench the reaction by adding an excess of Quenching buffer and incubate for 5 minutes at 4°C.

-

Wash the cells three times with ice-cold PBS to remove excess labeling reagent and quenching buffer.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the labeled cells by adding ice-cold Lysis buffer and scraping the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the solubilized proteins.

-

-

Affinity Capture of Labeled Proteins:

-

Equilibrate the avidin-agarose resin with Binding/Wash Buffer.

-

Adjust the pH of the cell lysate to >9.5 by adding a concentrated high-pH buffer.

-

Add the equilibrated avidin-agarose resin to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the this compound-labeled proteins.

-

-

Washing:

-

Pellet the resin by centrifugation and discard the supernatant.

-

Wash the resin extensively (e.g., 5 times) with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured cell surface proteins by resuspending the resin in Elution Buffer and incubating for 10-15 minutes at room temperature.

-

Pellet the resin and collect the supernatant containing the eluted proteins.

-

Repeat the elution step to ensure complete recovery.

-

-

Downstream Analysis:

-

The eluted proteins can be concentrated and prepared for analysis by SDS-PAGE, Western blotting, or, more comprehensively, by mass spectrometry for proteomic identification.

-

This compound stands out as a remarkably versatile reagent in the biochemist's toolkit. Its unique pH-dependent binding to avidin and its selective inhibition of nitric oxide synthases provide elegant solutions for a range of experimental challenges. From the gentle purification of sensitive protein complexes to the targeted investigation of cellular signaling pathways and the unbiased discovery of cell surface markers, the applications of this compound continue to expand. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively harness the potential of this multifaceted molecule in their scientific endeavors. As our understanding of complex biological systems deepens, the precise and controllable interactions afforded by this compound will undoubtedly play an increasingly important role in driving new discoveries.

References

- 1. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is an inhibitor of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. sites.utoronto.ca [sites.utoronto.ca]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. JP5798621B2 - this compound preparation and use thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2-Iminobiotin in Affinity Purification of Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-iminobiotin in the affinity purification of proteins. This technique offers a significant advantage over standard biotin-avidin systems by allowing for the gentle elution of purified proteins under mild acidic conditions, thus preserving their native structure and function.

Principle of this compound Affinity Chromatography

This compound, a cyclic guanidino analog of biotin, exhibits a pH-dependent binding affinity for avidin and, to a lesser extent, streptavidin.[1][2][3] At an alkaline pH (typically 9.5 or higher), the imino group of this compound is unprotonated, allowing for strong, specific binding to the biotin-binding sites of avidin or streptavidin.[1][2] As the pH is lowered to acidic conditions (around pH 4.0), the imino group becomes protonated, leading to a significant decrease in its affinity for avidin/streptavidin and facilitating the gentle elution of the 2-iminobiotinylated target protein.[1][2][4] This reversible binding mechanism avoids the harsh, denaturing conditions (e.g., 6-8 M guanidine-HCl, pH 1.5) required to dissociate the nearly irreversible biotin-avidin/streptavidin interaction.[3][5]

The interaction between this compound and avidin shows a clear logarithmic dependence on pH.[6] However, the streptavidin-iminobiotin interaction has been reported to exhibit less pH dependence in solution, with a consistently low dissociation constant (Kd) on the order of 10⁻⁵ M across a pH range of 7.0 to 10.7.[6] Despite this, immobilized streptavidin is still effectively used for pH-dependent purification with this compound.[4][7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with this compound affinity chromatography.

Table 1: Binding and Elution pH for this compound Affinity Systems

| Parameter | Avidin System | Streptavidin System | Reference |

| Optimal Binding pH | ≥ 9.5 | 10.0 - 11.0 | [1][2][8] |

| Elution pH | ~ 4.0 | ~ 4.0 | [4][5][8] |

Table 2: Dissociation Constants (Kd) and Binding Capacity

| Interaction | Condition | Dissociation Constant (Kd) | Binding Capacity | Reference |

| Biotin-Avidin | - | ~10⁻¹⁵ M | - | [9] |

| This compound-Avidin | Alkaline pH | High Affinity (comparable to biotin) | ≥ 1 mg avidin/mL resin | [1][2][10] |

| This compound-Avidin | Acidic pH | Poor Interaction | - | [1][2] |

| This compound-Streptavidin | pH 7.0 - 10.7 (in solution) | ~10⁻⁵ M | > 12 mg streptavidin/mL resin | [5][6] |

| Iminobiotin-AH-Sepharose 4B | - | - | 4.07 ± 0.02 mol biotin/mol streptavidin | [4][11] |

Experimental Protocols

This section provides detailed protocols for the affinity purification of a target protein using this compound. The general workflow involves labeling the target protein with a this compound derivative, followed by capture on an immobilized avidin or streptavidin resin and subsequent elution by lowering the pH.

Materials and Buffers

-

This compound Labeling Reagent: e.g., NHS-Iminobiotin for labeling primary amines.

-

Immobilized Avidin or Streptavidin Resin: e.g., Avidin-Agarose or Streptavidin-Agarose.

-

Binding/Wash Buffer: 50 mM sodium borate or ammonium carbonate, 0.3-0.5 M NaCl, pH 10.0-11.0.[5][8]

-

Elution Buffer: 50 mM sodium acetate or ammonium acetate, 0.5 M NaCl, pH 4.0.[5][8]

-

Neutralization Buffer: 1 M Tris-HCl, pH 9.0.

-

Protein Sample: The protein of interest in a suitable buffer.

Protocol 1: Labeling of Target Protein with this compound

-

Protein Preparation: Dissolve or dialyze the target protein into a buffer compatible with the labeling reaction (e.g., phosphate-buffered saline, pH 7.2-8.0). Ensure the buffer is free of primary amines (e.g., Tris).

-

Labeling Reaction:

-

Dissolve the NHS-Iminobiotin reagent in a dry, aprotic solvent like DMSO or DMF immediately before use.

-

Add a 10- to 20-fold molar excess of the NHS-Iminobiotin solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Removal of Excess Label:

-

Remove the unreacted this compound by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

-

Protocol 2: Affinity Purification of 2-Iminobiotinylated Protein

-

Resin Preparation:

-

Gently resuspend the avidin/streptavidin-agarose resin.

-

Transfer the required amount of slurry to a chromatography column.

-

Allow the storage buffer to drain.

-

Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.[5]

-

-

Sample Application:

-

Adjust the pH and salt concentration of the 2-iminobiotinylated protein sample to match the Binding/Wash Buffer.

-

Apply the sample to the equilibrated column at a low flow rate (e.g., 0.2-0.5 mL/min) to ensure efficient binding.[8]

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[5]

-

Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound protein by applying 5-10 column volumes of Elution Buffer.

-

Collect fractions of 0.5-1 mL.[12]

-

-

Neutralization:

-

Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (e.g., 100-200 µL of 1 M Tris-HCl, pH 9.0 per mL of fraction) to preserve the protein's activity.[8]

-

-

Analysis:

-

Analyze the eluted fractions for protein content (e.g., Bradford assay) and purity (e.g., SDS-PAGE).

-

Resin Regeneration

The affinity resin can be regenerated for reuse by washing with several column volumes of Binding/Wash Buffer (pH 11), followed by equilibration and storage in a neutral buffer containing a preservative at 4°C.

Diagrams

Caption: Experimental workflow for this compound affinity purification.

Caption: pH-dependent binding and elution mechanism of this compound.

References

- 1. The use of the this compound-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Detection [iris-biotech.de]

- 4. Iminobiotin affinity columns and their application to retrieval of streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

- 6. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystallographic analysis of the pH-dependent binding of iminobiotin by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.cn]

- 9. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pnas.org [pnas.org]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

Application Notes and Protocols for 2-Iminobiotin in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iminobiotin, a cyclic guanidino analog of biotin, offers a significant advantage in pull-down assays for studying protein-protein interactions due to its pH-dependent binding to avidin and streptavidin. Unlike the nearly irreversible bond formed between biotin and avidin/streptavidin, the interaction with this compound is strong at alkaline pH (9.5-11.0) and significantly weakened at acidic pH (around 4.0).[1][2][3] This property allows for the mild and efficient elution of captured protein complexes, preserving their integrity and biological activity for downstream analysis. This is a considerable improvement over the harsh, denaturing conditions often required to break the biotin-streptavidin bond.[4]

Principle of this compound Pull-Down Assays

The workflow of a this compound pull-down assay is analogous to a traditional biotin-based pull-down. A "bait" protein is first labeled with this compound. This labeled bait is then incubated with a cell lysate or a purified protein solution containing the putative "prey" protein(s). The mixture is subsequently passed through a column containing immobilized avidin or streptavidin (e.g., agarose beads). At an alkaline pH, the 2-iminobiotinylated bait protein, along with its interacting prey partners, will bind to the avidin/streptavidin matrix. After washing away non-specifically bound proteins, the captured protein complexes can be eluted by simply lowering the pH of the buffer.

Quantitative Data Summary

The key to this compound's utility lies in the pH-dependent modulation of its binding affinity to avidin and streptavidin. The following table summarizes the key quantitative differences between biotin and this compound.

| Feature | Biotin | This compound | References |

| Binding Affinity (Ka) to Avidin | ~10¹⁵ M⁻¹ | ~10¹¹ M⁻¹ (at pH > 9.0) | [1][4] |

| Dissociation Constant (Kd) to Avidin | ~10⁻¹⁵ M | ~10⁻¹¹ M (at pH > 9.0), increases significantly at acidic pH | [1] |

| Binding to Streptavidin | Very high affinity | pH-dependent; weaker than to avidin. Some studies show a dissociation constant (Kd) on the order of 10⁻⁵ M across a pH range of 7.0 to 10.7, indicating a much weaker interaction than with avidin. | [5][6] |

| Elution Conditions | Harsh, denaturing conditions (e.g., 8M guanidine-HCl, pH 1.5) | Mild, acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) | [4] |

Experimental Protocols

I. Labeling of Bait Protein with NHS-2-Iminobiotin

This protocol describes the labeling of a purified bait protein containing primary amines (e.g., lysine residues) with an N-hydroxysuccinimide (NHS)-activated form of this compound.

Materials:

-

Purified bait protein in an amine-free buffer (e.g., PBS)

-

NHS-2-Iminobiotin

-

Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Labeling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

Procedure:

-

Prepare Bait Protein: Dissolve the purified bait protein in Labeling Buffer at a concentration of 1-5 mg/mL.

-

Prepare NHS-2-Iminobiotin: Immediately before use, dissolve NHS-2-Iminobiotin in DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add a 10 to 20-fold molar excess of the dissolved NHS-2-Iminobiotin to the bait protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Removal of Excess Label: Remove non-reacted NHS-2-Iminobiotin using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Verification of Labeling (Optional): The extent of labeling can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

II. This compound Pull-Down Assay for Protein-Protein Interactions

This protocol outlines the steps to capture a prey protein from a cell lysate using a 2-iminobiotinylated bait protein.

Materials:

-

2-Iminobiotinylated bait protein

-

Cell lysate containing the prey protein

-

Streptavidin or Avidin Agarose Resin

-

Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0

-

Elution Buffer: 50 mM sodium acetate, pH 4.0

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Microcentrifuge tubes or spin columns

Procedure:

-

Resin Preparation:

-

Transfer the required amount of streptavidin/avidin agarose resin slurry to a microcentrifuge tube or spin column.

-

Wash the resin twice with 10 bed volumes of Binding/Wash Buffer. Centrifuge at low speed (e.g., 1000 x g) for 1 minute between washes and discard the supernatant.

-

-

Immobilization of Bait Protein:

-

Add the 2-iminobiotinylated bait protein to the washed resin.

-

Incubate for 60 minutes at room temperature with gentle end-over-end rotation to allow the bait protein to bind to the resin.

-

Wash the resin three times with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Binding of Prey Protein:

-

Add the cell lysate containing the prey protein to the resin with the immobilized bait protein.

-

Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Wash the resin three to five times with 10-20 bed volumes of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add 1-2 bed volumes of Elution Buffer to the resin.

-

Incubate for 5-10 minutes at room temperature.

-

Centrifuge and collect the supernatant containing the eluted bait-prey complex.

-

Repeat the elution step once for complete recovery.

-

-

Neutralization:

-

Immediately neutralize the eluted fractions by adding an appropriate volume of Neutralization Buffer to raise the pH.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey protein(s).

-

Visualizations

Experimental Workflow for this compound Pull-Down Assay```dot

Caption: pH-dependent binding mechanism of this compound.

References

- 1. Bot Detection [iris-biotech.de]

- 2. pnas.org [pnas.org]

- 3. interchim.fr [interchim.fr]

- 4. Bot Detection [iris-biotech.de]

- 5. Iminobiotin binding induces large fluorescent enhancements in avidin and streptavidin fluorescent conjugates and exhibits diverging pH-dependent binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystallographic analysis of the pH-dependent binding of iminobiotin by streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

Eluting 2-Iminobiotinylated Proteins: A Detailed Guide to Mild Affinity Chromatography

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The interaction between biotin and avidin (or streptavidin) is one of the strongest non-covalent bonds known in biology, making it a powerful tool for affinity purification. However, the harsh, denaturing conditions typically required to elute biotinylated molecules can compromise the structure and function of the target protein. 2-Iminobiotin, a cyclic guanidino analog of biotin, offers an elegant solution to this problem. Its binding to avidin and streptavidin is pH-dependent, allowing for strong capture at alkaline pH and gentle elution under mildly acidic conditions, thereby preserving the integrity of the purified proteins.[1][2][3][4][5][6] This document provides a detailed, step-by-step guide for the elution of 2-iminobiotinylated proteins, complete with experimental protocols and quantitative data summaries.

Principle of this compound Affinity Chromatography

The unique characteristic of this compound lies in its pH-sensitive binding affinity. At a pH of 9.5 or higher, this compound exists in its free base form and binds with high affinity to avidin and streptavidin.[1][2][5][6] As the pH is lowered to acidic conditions (around pH 4.0), the guanidino group of this compound becomes protonated, leading to a significant decrease in its affinity for the binding pocket and facilitating the gentle elution of the 2-iminobiotinylated protein.[1][2][4][7][8] This reversible binding mechanism is the cornerstone of this mild purification strategy.

It is important to note that the pH-dependent binding characteristics can differ between avidin and streptavidin. While the avidin-iminobiotin interaction shows a distinct logarithmic dependence on pH, the streptavidin-iminobiotin interaction may exhibit a less pronounced pH dependency in solution.[9] Nevertheless, pH-driven elution is effective for both matrices in affinity chromatography setups.

Quantitative Data Summary

The following table summarizes typical buffer compositions and conditions used for the binding and elution of 2-iminobiotinylated proteins from streptavidin or avidin affinity resins. While exact yields are protein-dependent, these conditions are designed for high recovery of functional proteins.

| Parameter | Binding Conditions | Elution Conditions | Reference |

| pH | 9.5 - 11.0 | 4.0 | [3][4][7] |

| Binding Buffer | 50 mM Ammonium Carbonate, 0.5 M NaCl, pH 10.0 | - | [3] |

| 50 mM Sodium Borate, 0.3 M NaCl, pH 11.0 | - | [4] | |

| Elution Buffer | - | 50 mM Ammonium Acetate, 0.5 M NaCl, pH 4.0 | [3] |

| - | 50 mM Sodium Acetate, pH 4.0 | [4] | |

| Binding Capacity | > 12 mg streptavidin/ml settled resin | - | [4] |

| Recovery | - | Practically quantitative | [7][8] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the affinity purification of a 2-iminobiotinylated protein using streptavidin-agarose resin.

Materials:

-

Streptavidin-agarose resin or streptavidin-coated magnetic beads

-

2-iminobiotinylated protein sample

-

Binding Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0

-

Elution Buffer: 50 mM sodium acetate, pH 4.0

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

-

Chromatography column or magnetic stand

-

Microcentrifuge tubes

-

Spectrophotometer or protein assay reagents

Protocol:

1. Resin Preparation and Equilibration:

a. If using a chromatography column, pack the desired bed volume of streptavidin-agarose resin. For magnetic beads, transfer the desired amount of slurry to a microcentrifuge tube. b. Wash the resin with 5-10 column volumes (or 5-10 times the bead slurry volume) of Binding Buffer to equilibrate the resin. This ensures the pH and ionic strength are optimal for binding.

2. Sample Loading:

a. Adjust the pH of your 2-iminobiotinylated protein sample to be compatible with the Binding Buffer (pH 9.5-11.0). This can be done by dialysis or buffer exchange. b. Apply the prepared sample to the equilibrated resin. For column chromatography, maintain a low flow rate (e.g., 0.5-1 mL/min) to allow for sufficient interaction time.[10] For batch purification with magnetic beads, incubate the sample with the beads for 1-2 hours at 4°C with gentle end-over-end rotation.

3. Washing:

a. After the entire sample has been loaded, wash the resin with 10-20 column volumes of Binding Buffer to remove any non-specifically bound proteins.[4] b. Monitor the absorbance of the flow-through at 280 nm. Continue washing until the absorbance returns to baseline, indicating that all unbound proteins have been removed.

4. Elution:

a. Apply 5-10 column volumes of Elution Buffer (pH 4.0) to the column to release the bound 2-iminobiotinylated protein.[4] b. For batch purification, resuspend the beads in the Elution Buffer and incubate for 5-10 minutes with gentle agitation.[2] c. Collect the eluate in fractions. To prevent potential denaturation of the protein due to the acidic pH, it is recommended to collect the fractions into tubes containing a small amount of Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.0 per 1 mL of eluate).[4]

5. Analysis of Eluted Protein:

a. Determine the protein concentration of the eluted fractions using a spectrophotometer (A280) or a suitable protein assay (e.g., Bradford or BCA). b. Analyze the purity of the eluted protein by SDS-PAGE.

Visualizing the Workflow

Experimental Workflow for Eluting 2-Iminobiotinylated Proteins:

Caption: A step-by-step workflow for the purification of 2-iminobiotinylated proteins.

Logical Relationship of pH-Dependent Binding and Elution:

Caption: The pH-dependent binding mechanism of this compound to streptavidin/avidin.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. interchim.fr [interchim.fr]

- 4. genscript.com [genscript.com]

- 5. researchgate.net [researchgate.net]

- 6. The use of the this compound-avidin interaction for the selective retrieval of labeled plasma membrane components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iminobiotin affinity columns and their application to retrieval of streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iminobiotin affinity columns and their application to retrieval of streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

Application Notes and Protocols for Selective Retrieval of Plasma Membrane Components Using 2-Iminobiotin

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective isolation of plasma membrane proteins is crucial for understanding cell signaling, drug targeting, and biomarker discovery. Traditional biotinylation techniques for cell surface protein labeling often require harsh, denaturing conditions to elute the captured proteins from avidin or streptavidin affinity matrices, which can compromise protein structure and function. 2-Iminobiotin, a cyclic guanidino analog of biotin, offers a compelling alternative by enabling the selective retrieval of plasma membrane components under mild elution conditions.[1][2]

The key feature of this compound is its pH-dependent interaction with avidin and streptavidin.[1][2][3] At an alkaline pH (≥9.5), this compound binds strongly to avidin/streptavidin, allowing for efficient capture of labeled cell surface proteins.[1][2][4][5][6][7][8] Conversely, at an acidic pH (≈4.0), the interaction is weakened, facilitating the gentle elution of the captured proteins, thereby preserving their native conformation and biological activity.[3][4][5][6][7][8]

These application notes provide a comprehensive guide, including detailed protocols and data interpretation, for the selective retrieval of plasma membrane proteins using this compound.

Principle of the Method

The workflow for the selective retrieval of plasma membrane components using this compound involves four main steps:

-

Cell Surface Labeling: Intact cells are incubated with an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound. This reagent covalently attaches the this compound tag to primary amines on the extracellular domains of plasma membrane proteins.

-

Cell Lysis: The labeled cells are lysed to release the biotinylated proteins into a soluble fraction.

-

Affinity Purification: The cell lysate is incubated with an avidin or streptavidin-conjugated resin. At a high pH, the this compound-labeled proteins bind to the resin.

-

Elution: After washing away non-specifically bound proteins, the captured plasma membrane proteins are eluted from the resin by lowering the pH.

Experimental Workflow

Caption: Experimental workflow for selective retrieval of plasma membrane proteins.

pH-Dependent Binding Mechanism

Caption: pH-dependent binding of this compound to streptavidin.

Quantitative Data Summary

The following table summarizes representative quantitative data from a study that utilized a membrane-impermeable chemical probe to enrich and identify cell surface proteins, which is analogous to the this compound labeling approach.

| Parameter | Result | Reference |

| Total Proteins Identified | ~400 | [3] |

| Percentage of Membrane-Localized Proteins | 79% | [3] |

| Number of Unique Peptides Identified | 1169 | [3] |

Detailed Experimental Protocols

Protocol 1: Cell Surface Labeling with NHS-2-Iminobiotin

Materials:

-

Cells in culture (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

-

NHS-2-Iminobiotin

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 100 mM Glycine in PBS, pH 8.0, ice-cold

Procedure:

-

For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0). For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet three times with ice-cold PBS (pH 8.0).

-

Immediately before use, prepare a 20 mM stock solution of NHS-2-Iminobiotin in anhydrous DMSO.

-

Resuspend the cells in ice-cold PBS (pH 8.0) to a final concentration of approximately 1 x 107 cells/mL.

-

Add the NHS-2-Iminobiotin stock solution to the cell suspension to a final concentration of 2-5 mM.

-

Incubate the reaction for 30 minutes at room temperature with gentle agitation.[5][9]

-

To quench the reaction, add ice-cold Quenching Buffer to the cell suspension and incubate for 15 minutes on ice.

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove excess reagent and quenching buffer. The labeled cells are now ready for lysis.

Protocol 2: Cell Lysis and Lysate Preparation

Materials:

-

Labeled cell pellet from Protocol 1

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors

-

Cell scraper (for adherent cells)

-

Microcentrifuge

Procedure:

-

Add an appropriate volume of ice-cold Lysis Buffer to the cell pellet.

-

Resuspend the cells by pipetting up and down. For adherent cells, use a cell scraper to detach the cells in the presence of Lysis Buffer.

-

Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This lysate contains the soluble this compound-labeled plasma membrane proteins.

Protocol 3: Affinity Purification of 2-Iminobiotinylated Proteins

Materials:

-

Clarified cell lysate from Protocol 2

-

Streptavidin-agarose resin or streptavidin magnetic beads

-

Binding/Wash Buffer: 50 mM sodium borate, 150 mM NaCl, pH 11.0[8]

-

Elution Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 4.0[8]

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Spin columns or magnetic rack

Procedure:

-

Equilibrate the streptavidin resin by washing it three times with 10 bed volumes of Binding/Wash Buffer.

-

Adjust the pH of the clarified cell lysate to 9.5-11.0 by adding an appropriate amount of a basic buffer (e.g., 1 M sodium borate, pH 11.0).

-

Add the pH-adjusted lysate to the equilibrated streptavidin resin.

-

Incubate for 2 hours at 4°C with gentle end-over-end rotation.

-

Pellet the resin by centrifugation (or using a magnetic rack) and discard the supernatant.

-

Wash the resin five times with 10 bed volumes of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

To elute the captured proteins, add 2-3 bed volumes of Elution Buffer to the resin.

-

Incubate for 10 minutes at room temperature with gentle agitation.

-

Pellet the resin and collect the supernatant containing the eluted proteins.

-

Immediately neutralize the eluate by adding Neutralization Buffer (approximately 1/10th of the elution volume).

-

The eluted and neutralized proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low yield of eluted proteins | Inefficient labeling | Ensure the pH of the labeling buffer is 8.0. Use freshly prepared NHS-2-iminobiotin solution. |

| Incomplete cell lysis | Use a more stringent lysis buffer or a mechanical lysis method (e.g., sonication). | |

| Inefficient binding to resin | Ensure the pH of the lysate is between 9.5 and 11.0 during the binding step. | |

| High background of non-specific proteins | Insufficient washing | Increase the number of washes and/or the salt concentration in the wash buffer. |

| Intracellular protein labeling | Ensure cells are intact during the labeling step. Perform all labeling steps on ice to minimize endocytosis. | |

| Poor protein recovery after elution | Incomplete elution | Increase the incubation time with the elution buffer. Perform a second elution step. |

| Protein precipitation at low pH | Immediately neutralize the eluate after collection. |

Conclusion

The use of this compound for the selective retrieval of plasma membrane components provides a powerful and versatile tool for cell biologists and drug discovery scientists. The mild elution conditions preserve the integrity of the isolated proteins, making this method highly suitable for a wide range of downstream applications, including functional assays and structural studies. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively isolate and analyze the plasma membrane proteome.

References

- 1. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 2. Purification of Plasma Membrane Proteins for Mass Spectrometry-based Proteomic Analysis | Burapha Science Journal [scijournal.buu.ac.th]

- 3. Quantitative analysis of cell surface membrane proteins using membrane-impermeable chemical probe coupled with 18O labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. genscript.com [genscript.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Elution of 2-Iminobiotinylated Proteins

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the elution of 2-iminobiotinylated proteins from avidin and streptavidin affinity resins.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the pH-dependent binding and elution of 2-iminobiotinylated proteins?

The interaction between 2-iminobiotin and avidin (or streptavidin) is highly pH-sensitive. At a high pH (typically 9.5 or above), this compound is in its free base form and binds with high affinity to the avidin resin.[1][2] As the pH is lowered to an acidic range (e.g., pH 4.0), the guanidino group of this compound becomes protonated. This change in charge weakens the interaction, allowing for the gentle elution of the 2-iminobiotinylated protein from the resin.[1][3][4][5] This provides a significant advantage over the standard biotin-avidin interaction, which requires harsh, denaturing conditions for dissociation.[4][5][6]

Q2: What are the recommended starting buffer conditions for binding and elution?

For optimal performance, it is crucial to start with recommended buffer conditions and then optimize based on your specific protein and experimental setup.

| Buffer Type | Recommended Composition | Key Considerations |

| Binding/Wash Buffer | 50 mM Ammonium Carbonate or Sodium Borate, pH 11.0, with 0.5 M NaCl | The high pH ensures strong binding of the this compound tag to the resin.[4][5] The added salt helps to reduce non-specific binding. |

| Elution Buffer | 50 mM Ammonium Acetate or Sodium Acetate, pH 4.0 | This acidic buffer facilitates the protonation of this compound, leading to its release from the resin.[4][5] Some protocols also suggest 0.1M acetic acid.[5] |

Q3: Can I reuse the avidin/streptavidin resin after elution?

Yes, one of the advantages of the this compound system is the ability to regenerate and reuse the affinity column. After elution, the column should be thoroughly washed with the elution buffer to remove any remaining protein. Following this, it should be re-equilibrated with the high-pH binding buffer before being used for the next purification cycle or stored according to the manufacturer's instructions.[7]

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-iminobiotinylated proteins.

Problem 1: Low or No Elution of the Target Protein

Possible Causes & Solutions

| Possible Cause | Recommended Solution |

| Incomplete pH Shift: The pH of the elution buffer may not be low enough to effectively disrupt the this compound-avidin interaction. | Verify the pH of your elution buffer. You can try a slightly lower pH (e.g., 3.5), but be mindful of your protein's stability at lower pH values. |

| Elution Volume is Insufficient: The volume of elution buffer used may not be adequate to allow for the complete elution of the bound protein. | Try increasing the volume of the elution buffer and collect smaller fractions to identify the peak elution. |